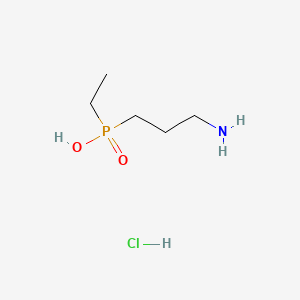

3-aminopropyl(ethyl)phosphinic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

CGP 36216 hydrochloride is a selective antagonist of GABA B receptors . It primarily targets presynaptic GABA B receptors , which play a crucial role in regulating membrane excitability and synaptic transmission in the brain .

Mode of Action

CGP 36216 hydrochloride binds to the GABA B receptor with a Ki value of 0.3 μM . It displays activity at presynaptic receptors but is ineffective at GABA B postsynaptic receptors . Its action is reversed by the GABA B receptor agonist baclofen .

Pharmacokinetics

It is soluble in water and dmso , which may influence its bioavailability and distribution in the body.

Result of Action

CGP 36216 hydrochloride acts as an antagonist of baclofen-induced suppression of spontaneous discharges in a concentration-dependent manner . In rat neocortical preparations, it has been shown to increase the frequency of spontaneous firing in VTA-DA neurons .

Biochemical Analysis

Biochemical Properties

CGP 36216 hydrochloride interacts with GABA B receptors, specifically at presynaptic receptors . It binds to these receptors with a Ki value of 0.3 µM . It does not show any significant activity at GABA B postsynaptic receptors .

Cellular Effects

CGP 36216 hydrochloride influences cell function by interacting with GABA B receptors. It is known to increase the frequency of spontaneous firing in VTA-DA neurons

Molecular Mechanism

The molecular mechanism of action of CGP 36216 hydrochloride involves its binding to GABA B receptors at presynaptic sites . This binding interaction inhibits the function of these receptors, leading to increased spontaneous firing in certain neurons

Dosage Effects in Animal Models

In animal models, specifically rats, CGP 36216 hydrochloride has been shown to abolish conditioned place preference (CPP) induced by intra-VTA injection of morphine when administered at a dosage of 20 µg per rat

Preparation Methods

The synthesis of CGP 36216 hydrochloride involves the reaction of 3-aminopropylphosphinic acid with ethyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Water or ethanol

Temperature: Room temperature to reflux

Industrial production methods for CGP 36216 hydrochloride are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

CGP 36216 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of phosphinic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phosphinic acid group, where nucleophiles such as amines or alcohols replace the ethyl group.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, alcohols

The major products formed from these reactions include various phosphinic acid and phosphine derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

CGP 36216 hydrochloride has several scientific research applications, including:

Chemistry: Used as a tool compound to study the properties and functions of GABA B receptors.

Biology: Employed in research to understand the role of GABA B receptors in synaptic transmission and neuronal excitability.

Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and epilepsy, where GABA B receptor modulation is relevant.

Comparison with Similar Compounds

CGP 36216 hydrochloride is unique in its selective antagonism of presynaptic GABA B receptors. Similar compounds include:

CGP 35348: Another GABA B receptor antagonist, but with activity at both presynaptic and postsynaptic receptors.

Phaclofen: A GABA B receptor antagonist with a different chemical structure and broader activity profile.

Saclofen: Similar to phaclofen, but with variations in its binding affinity and selectivity for GABA B receptors.

The uniqueness of CGP 36216 hydrochloride lies in its high selectivity for presynaptic GABA B receptors, making it a valuable tool for studying the specific functions of these receptors without affecting postsynaptic sites .

Properties

IUPAC Name |

3-aminopropyl(ethyl)phosphinic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO2P.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQFXUJBWMPODB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CCCN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClNO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B570330.png)

![(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol](/img/structure/B570339.png)

![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)

![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)